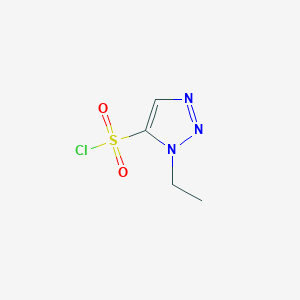

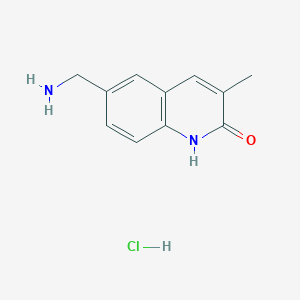

![molecular formula C18H12Cl2N4OS B2545887 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921486-46-6](/img/structure/B2545887.png)

6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of a pyrazole carboxylic acid, which is then reacted with acetic anhydride to yield a pyrazoloxazine derivative. This intermediate is further reacted with various reagents such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, a tandem aza-Wittig and annulation reaction involving iminophosphoranes, arylisocyanate, and substituted thiophenols has been used to synthesize a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives. This method has been described as convenient and versatile, leading to the rapid synthesis of these compounds .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives were confirmed using various analytical techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), liquid chromatography-mass spectrometry (LC-MS), and elemental analysis. These techniques ensure the correct identification of the synthesized compounds and the purity of the products .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidin-4-one derivatives have been used as intermediates in further chemical reactions. For instance, coupling with aromatic aldehydes yielded a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones. These reactions demonstrate the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold in organic synthesis, allowing for the generation of a diverse array of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazolo[3,4-d]pyrimidin-4-one derivatives are closely related to their structure and have been studied in the context of their biological activities. For example, some of the synthesized compounds have shown significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying potent inhibitory activity with an IC50 of 11 µM. Additionally, certain derivatives have demonstrated good herbicidal and fungicidal activities, indicating their potential as agrochemical agents .

Relevant Case Studies

The antitumor activity of the pyrazolo[3,4-d]pyrimidin-4-one derivatives was evaluated on the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing promising results. In the realm of agriculture, some derivatives showed good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at a specific dosage, suggesting their use as herbicides. Furthermore, certain derivatives exhibited good fungicidal activity, highlighting the potential of these compounds in the development of new fungicides .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

- Anticancer Activity : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines, including HCT-116 and MCF-7, showcasing potential anticancer properties. The structure-activity relationship analysis revealed certain derivatives with significant cytotoxic effects, suggesting their potential in cancer therapy (Rahmouni et al., 2016).

- Anti-inflammatory Properties : A specific focus on the synthesis of pyrazolopyrimidine derivatives has highlighted their utility in nonsteroidal anti-inflammatory drugs (NSAIDs) development. These compounds were synthesized and assessed for their anti-inflammatory efficacy and found to possess activities comparable or superior to traditional NSAIDs without the associated ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Auzzi et al., 1983).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : The synthesis of linked heterocyclic compounds containing the pyrazole-pyrimidine-thiazolidin-4-one framework has been explored, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of these derivatives in developing new antimicrobial agents (Reddy et al., 2010).

- Antifungal and Antibacterial Potentials : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activities, showcasing high effectiveness against various bacterial strains. This highlights their potential application in addressing antibiotic resistance issues (Azab et al., 2013).

Herbicidal Activity

- Herbicidal Properties : Pyrazolopyrimidin-4(5H)-one derivatives have also been shown to exhibit good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at certain dosages, indicating their potential use in developing new herbicides (Luo et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound this compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to the induction of apoptosis within cells .

Biochemical Pathways

The compound this compound affects the CDK2/cyclin A2 pathway . This pathway is responsible for the phosphorylation of key components for cell proliferation . The inhibition of CDK2 disrupts this pathway, leading to the arrest of the cell cycle and the induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against certain cell lines . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Eigenschaften

IUPAC Name |

6-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4OS/c19-12-7-6-11(15(20)8-12)10-26-18-22-16-14(17(25)23-18)9-21-24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKDETXCIMKIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

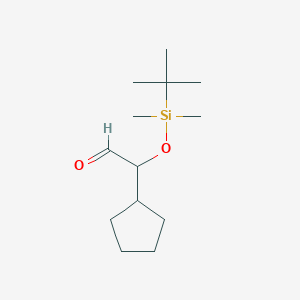

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)

![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)

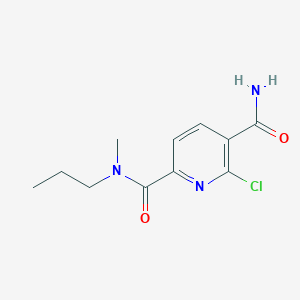

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

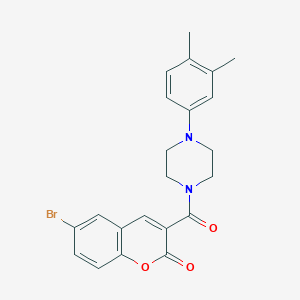

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)